molecular formula C27H24N2O4S B11108794 (5E)-5-(3,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(3,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Katalognummer: B11108794
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: MAAOAYHREATKBL-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

The synthesis of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and thiourea, among others. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE include other pyrimidinedione derivatives and compounds with similar aromatic structures. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE lies in its specific combination of functional groups and the resulting properties.

Eigenschaften

Molekularformel

C27H24N2O4S

Molekulargewicht

472.6 g/mol

IUPAC-Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H24N2O4S/c1-17-10-12-21(14-18(17)2)29-26(31)22(15-19-11-13-23(32-3)24(16-19)33-4)25(30)28(27(29)34)20-8-6-5-7-9-20/h5-16H,1-4H3/b22-15+

InChI-Schlüssel

MAAOAYHREATKBL-PXLXIMEGSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)N(C2=S)C4=CC=CC=C4)C

Kanonische SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=S)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.